molecular formula C9H6BrClN2 B13136558 6-(Bromomethyl)-2-chloroquinoxaline

6-(Bromomethyl)-2-chloroquinoxaline

Cat. No.: B13136558
M. Wt: 257.51 g/mol
InChI Key: VDZWDACZVJIPBD-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-2-chloroquinoxaline is an organic compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of bromomethyl and chloro substituents in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2-chloroquinoxaline typically involves the bromination of 2-chloroquinoxaline. A common method includes the use of N-bromosuccinimide (NBS) as the brominating agent under radical conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform, with the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the bromination process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Bromomethyl)-2-chloroquinoxaline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the chloro group to other functional groups like amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

    Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives of quinoxaline.

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Aminoquinoxaline derivatives.

Scientific Research Applications

6-(Bromomethyl)-2-chloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and organic synthesis.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-2-chloroquinoxaline involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

  • 6-(Bromomethyl)-2-chloroquinoline
  • 6-(Bromomethyl)-2-chloropyridine
  • 6-(Bromomethyl)-2-chlorobenzoxazole

Comparison: 6-(Bromomethyl)-2-chloroquinoxaline is unique due to its quinoxaline core, which imparts distinct electronic and steric properties compared to other similar compounds. The presence of both bromomethyl and chloro substituents enhances its reactivity and potential for diverse chemical transformations, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

6-(bromomethyl)-2-chloroquinoxaline

InChI

InChI=1S/C9H6BrClN2/c10-4-6-1-2-7-8(3-6)12-5-9(11)13-7/h1-3,5H,4H2

InChI Key

VDZWDACZVJIPBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1CBr)Cl

Origin of Product

United States

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